1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone
Description
The compound 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone is a benzo[g]indazole derivative characterized by:
- A fused bicyclic core (tetrahydrobenzo[g]indazole) with a partially saturated structure.
- A 4-fluorophenyl substituent at position 2.
- A methoxy group at position 5.
- An ethanone (acetyl) group at position 2.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12(24)23-20(13-3-6-15(21)7-4-13)18-9-5-14-11-16(25-2)8-10-17(14)19(18)22-23/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFPFUBBUBDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route often includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the indazole nucleus.
Introduction of Substituents: The 4-fluorophenyl and 7-methoxy groups are introduced through substitution reactions using suitable reagents.
Final Assembly: The ethanone moiety is attached to the indazole core through a series of reactions, including condensation and reduction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other indazole derivatives with potential biological activities.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[g]indazole Derivatives
Compound 12a/12b ():
- Structure: 3-(3-Fluoro-4-methoxyphenyl)-7-methoxy-6-nitro-benzo[g]indazol-2-yl-ethanone.
- Key Differences :
4-(3-Phenyl-benzo[g]indazol-2-yl)benzenesulfonamide ():
- Structure : A benzenesulfonamide unit attached to a benzo[g]indazole core.
- Key Differences: Functional Group: Contains a sulfonamide group (vs. ethanone in the target compound). Biological Relevance: Sulfonamides are known for antimicrobial and chemotherapeutic activities, suggesting divergent applications .
Pyrazole Derivatives
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ():
- Structure : A dihydropyrazole with 4-fluorophenyl and 4-chlorophenyl substituents.
- Key Differences: Core Heterocycle: Pyrazole (non-fused) vs. benzo[g]indazole (fused bicyclic). Synthesis: Condensation of chalcones with hydrazine hydrate in acetic acid, yielding 72% with m.p. 110–112°C .
- Structural Analysis : Dihedral angles between pyrazole and fluorophenyl rings (4.89°–10.53°) indicate planarity, which may influence stacking interactions in biological targets .
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ():
- Structure : Propionyl-substituted pyrazole with 4-fluorophenyl and phenyl groups.
- Key Differences: Substituent Length: Propionyl (vs. acetyl) group introduces steric and electronic variations. Yield: 72% (ethanol recrystallization) .
Functional Analogs with Similar Substituents
Triazole Derivatives ():
Data Tables
Table 2: Substituent Effects on Properties
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